molecular formula C14H17NO2 B511075 (2-Ethoxy-benzyl)-furan-2-ylmethyl-amine CAS No. 436096-80-9

(2-Ethoxy-benzyl)-furan-2-ylmethyl-amine

Cat. No.: B511075
CAS No.: 436096-80-9
M. Wt: 231.29g/mol
InChI Key: CTXDDINRILVKNW-UHFFFAOYSA-N
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Description

(2-Ethoxy-benzyl)-furan-2-ylmethyl-amine (CAS: 436096-80-9) is a secondary amine featuring a benzyl group substituted with an ethoxy moiety at the 2-position and a furan-2-ylmethylamine moiety. This compound is structurally related to chymase inhibitors and metal-coordinating ligands but lacks direct pharmacological data in the literature .

Properties

IUPAC Name

1-(2-ethoxyphenyl)-N-(furan-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-2-16-14-8-4-3-6-12(14)10-15-11-13-7-5-9-17-13/h3-9,15H,2,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXDDINRILVKNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxy-benzyl)-furan-2-ylmethyl-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 2-Ethoxybenzyl Alcohol: This can be achieved by the ethoxylation of benzyl alcohol using ethyl iodide in the presence of a base such as potassium carbonate.

    Synthesis of Furan-2-ylmethylamine: This intermediate can be prepared by the reaction of furfural with ammonia, followed by reduction.

    Coupling Reaction: The final step involves the coupling of 2-Ethoxybenzyl alcohol with furan-2-ylmethylamine using a suitable coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxy-benzyl)-furan-2-ylmethyl-amine can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The furan ring can be hydrogenated to form tetrahydrofuran derivatives.

    Substitution: The benzyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 2-Ethoxybenzaldehyde or 2-Ethoxybenzoic acid.

    Reduction: Formation of tetrahydrofuran derivatives.

    Substitution: Formation of brominated or nitrated benzyl derivatives.

Scientific Research Applications

(2-Ethoxy-benzyl)-furan-2-ylmethyl-amine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Ethoxy-benzyl)-furan-2-ylmethyl-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituents (Benzyl/Furan) Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
(2-Ethoxy-benzyl)-furan-2-ylmethyl-amine 2-OCH₂CH₃, furan C₁₄H₁₇NO₂ 231.29* Metal ligands, potential bioactivity
(2,5-Dimethoxy-benzyl)-furan-2-ylmethyl-amine 2,5-OCH₃, furan C₁₄H₁₇NO₃ 247.29 Higher polarity
(2-Fluoro-benzyl)-furan-2-ylmethyl-amine 2-F, furan C₁₂H₁₂FNO 205.23 Enhanced metabolic stability
(2-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine 2-F, tetrahydrofuran C₁₂H₁₆FNO 209.26 Increased solubility
BCEAB 2-OCH₂CH₃, azetidine C₃₄H₃₃N₃O₅ 571.65 Chymase inhibitor (IC₅₀ ~10 nM)

*Calculated based on structural formula.

Research Findings and Implications

  • Metal Coordination : Imine derivatives demonstrate utility in catalysis, though the target compound’s primary amine may require modification for similar applications .
  • Physicochemical Properties : Ethoxy and methoxy groups balance lipophilicity and polarity, making these compounds suitable for both biological and material science applications .

Biological Activity

(2-Ethoxy-benzyl)-furan-2-ylmethyl-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including synthesis methods, biological assays, and case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound this compound has a unique structure characterized by the presence of a furan ring and an ethoxy-benzyl moiety. This structural configuration is believed to contribute to its biological activity, particularly in interactions with various biomolecules.

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies, including:

  • Microwave-Assisted Synthesis : This method allows for rapid synthesis under mild conditions, resulting in high yields.
  • Conventional Heating : Traditional heating methods can also be employed, although they may require longer reaction times and more stringent conditions.

Table 1 summarizes the yields obtained from different synthesis methods:

Synthesis MethodYield (%)
Microwave-Assisted Synthesis90+
Conventional Heating70-80

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it was tested against various cancer cell lines, including A549 (lung cancer), HT-29 (colon cancer), and B-16 (melanoma). The results indicated that the compound inhibited cell proliferation in a dose-dependent manner.

Case Study : In vitro assays revealed that at concentrations of 10 µM and 50 µM, the compound reduced cell viability by approximately 30% and 70%, respectively, compared to untreated controls. This suggests a promising potential for further development as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against several bacterial strains. In one study, it was found to possess moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table 2 shows the Minimum Inhibitory Concentration (MIC) values for selected bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa200

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific cellular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cell proliferation and survival pathways.

  • Enzyme Inhibition : The compound may inhibit key enzymes such as topoisomerases or kinases, which are crucial for DNA replication and cell cycle progression.
  • Receptor Interaction : It may also interact with specific receptors on the cell surface, modulating signaling pathways that lead to apoptosis in cancer cells.

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